2-Aziridinecarboxylic acid, monolithium salt, (2S)-
Description
Lithium L-aziridine-2-carboxylate (molecular formula: C₃H₅LiNO₂) is a chiral aziridine derivative with a carboxylate functional group. Its structure includes a three-membered aziridine ring fused to a carboxylic acid moiety, stabilized by lithium as the counterion. Key structural identifiers include:
- SMILES: C1C@HC(=O)O
- InChIKey: WBGBOXYJYPVLQJ-REOHCLBHSA-N
- IUPAC Name: (2S)-aziridine-2-carboxylic acid lithium salt
Collision cross-section (CCS) data for its ionized forms have been computationally predicted (Table 1), which are critical for mass spectrometry applications .
Properties
CAS No. |
67413-27-8 |
|---|---|
Molecular Formula |
C3H5LiNO2 |
Molecular Weight |
94.0 g/mol |
IUPAC Name |
lithium;(2S)-aziridine-2-carboxylate |
InChI |
InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/t2-;/m0./s1 |
InChI Key |
UUYBCTNKESNGIN-DKWTVANSSA-N |
Isomeric SMILES |
[Li+].C1[C@H](N1)C(=O)[O-] |
Canonical SMILES |
[Li+].C1C(N1)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Classical Resolution and Sharpless Asymmetric Epoxidation
A foundational approach involves the classical resolution of racemic aziridine-2-carboxylate esters to obtain optically pure stereoisomers. This method was detailed in a doctoral thesis focusing on methyl 3-phenylaziridine-2-carboxylate, where four homochiral stereoisomers were prepared via resolution techniques.
Sharpless asymmetric epoxidation has been adapted to prepare chiral aziridinecarboxylates by converting epoxides to aziridines. This approach allows access to both racemic and optically active aziridine-2-carboxylates, expanding the scope to aliphatic and aromatic substitutions.
Catalytic Asymmetric Aziridination
The Wulff group developed an efficient catalytic asymmetric aziridination protocol using chiral boron Lewis acids derived from VANOL and VAPOL ligands. This method involves the reaction of benzhydryl imines with ethyl diazoacetate, producing aziridine-2-carboxylate esters with high stereoselectivity (75-91% yields, cis/trans ratios up to 100/0). The benzhydryl protecting group enhances the synthetic utility by enabling subsequent stereoselective alkylation at the 2-position of the aziridine ring.
Preparation from Epoxides via Azido Alcohols
Another synthetic route involves the regiospecific ring opening of epoxides by azide ions to form azido alcohols, which are then cyclized to aziridine-2-carboxylates. This method benefits from the inherent ring strain of epoxides and allows for catalytic one-pot aziridination using lithium perchlorate (LiClO4) in acetonitrile, yielding aziridine-2-carboxylates with good yields and stereoselectivity.
Detailed Protocol for Enantiopure Aziridine-2-carboxylate Preparation
A stepwise synthetic procedure for enantiopure aziridine-2-carboxylate derivatives involves:
- Formation of diastereomeric chiral aziridine esters via nucleophilic substitution of 2,3-dibromopropane menthyl esters with amines under nitrogen atmosphere and controlled temperature
- Selective crystallization to isolate pure stereoisomers
- Conversion of chiral esters to ethyl aziridine-2-carboxylate derivatives using potassium carbonate in ethanol
- Acid-catalyzed azide substitution followed by catalytic ring closure using AlCl3·6H2O
- Further functionalization under controlled conditions (e.g., ZnCl2 catalysis at low temperatures) to achieve desired stereochemistry and purity
This protocol emphasizes careful control of reaction conditions, atmosphere, and purification steps to maximize enantiopurity and yield.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
- The Cu−H catalyzed kinetic resolution demonstrates that enantioselectivity depends heavily on nonbonded interactions between the catalyst and substrate, with ligand structure playing a critical role.
- The Wulff group's asymmetric aziridination exploits chiral boron Lewis acids to achieve high diastereoselectivity, facilitating downstream functionalization such as alkylation.
- The ring strain of aziridine and epoxide intermediates is a driving force exploited in nucleophilic ring-opening and ring-closure strategies, often catalyzed by lithium salts or Lewis acids.
- Selective crystallization and controlled reaction conditions are essential for isolating enantiopure lithium L-aziridine-2-carboxylate derivatives, as demonstrated in recent protocols.
Chemical Reactions Analysis
Types of Reactions
Lithium L-aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles, leading to the formation of various products.
Complex Formation: It can act as a chelate ligand to form complexes with transition metal salts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include alcohols, thiols, and amines.
Catalysts: Copper(II) triflate and other Lewis acids are often used as catalysts in these reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, treatment with 2-bromobenzyl alcohols yields ring-opened products that can be further converted into azepines .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Lithium L-aziridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural properties allow it to participate in reactions that yield optically pure amines and amino acids, which are essential building blocks in drug development. For instance, it has been utilized in the enantioselective synthesis of LFA-1 antagonists, which are relevant in the treatment of inflammatory diseases .
Inhibition of Protein Disulfide Isomerases (PDIs)
Recent studies indicate that derivatives of aziridine-2-carboxylic acid can act as potent inhibitors of protein disulfide isomerases (PDIs), which are implicated in cancer progression and thrombosis. Lithium L-aziridine-2-carboxylate has been tested for its ability to inhibit PDIs like PDIA1 and PDIA3, showing promise as an anti-cancer agent . The mechanism involves selective alkylation of cysteine residues within these enzymes, thereby disrupting their function .
Organic Synthesis and Catalysis
Lithium L-aziridine-2-carboxylate is also significant in organic synthesis due to its reactivity and ability to form stable intermediates. It has been employed in the highly diastereoselective alkylation of aziridine-2-carboxylate esters, facilitating the synthesis of complex organic molecules . This property is particularly useful in creating compounds with specific stereochemistry, which is crucial for biological activity.
Applications in Material Science
In material science, lithium aziridine derivatives have been explored for their potential use in developing new materials with unique properties. For example, they can be involved in the synthesis of polymers or as components in photoinitiators for 3D printing technologies . Their ability to undergo ring-opening reactions makes them suitable for creating functionalized materials with tailored characteristics.
Case Study 1: PDI Inhibition
A study demonstrated that aziridine derivatives could inhibit PDIs effectively at low concentrations, making them candidates for therapeutic development against cancer and thrombotic conditions. The specific interaction with cysteine residues was highlighted as a key mechanism .
Case Study 2: Asymmetric Synthesis
Research focusing on asymmetric synthesis using lithium L-aziridine-2-carboxylate revealed its utility in producing optically active compounds with high yields. The methodology involved utilizing chiral catalysts to facilitate the reaction pathways leading to desired products .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for optically pure amines and amino acids | Used in enantioselective synthesis of drugs |
| PDI Inhibition | Inhibitor for PDIA1 and PDIA3, relevant in cancer treatment | Effective at low micromolar concentrations |
| Organic Synthesis | Highly diastereoselective alkylation reactions | Facilitates complex molecule synthesis |
| Material Science | Potential use in polymers and photoinitiators | Applicable in 3D printing technologies |
Mechanism of Action
The mechanism of action of lithium L-aziridine-2-carboxylate involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of various products. The aziridine ring’s high strain makes it highly reactive, facilitating these reactions . The compound can also disrupt protein function by causing protein misfolding when incorporated into proteins .
Comparison with Similar Compounds
Table 1: Predicted Collision Cross-Section (CCS) Values for Lithium L-aziridine-2-carboxylate
| Ion Form | m/z Value | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 88.039306 | 116.7 |
| [M+Na]⁺ | 110.02125 | 127.8 |
| [M+NH₄]⁺ | 105.06585 | 124.5 |
| [M-H]⁻ | 86.024754 | 122.4 |
Comparison with Structurally Similar Compounds
Aziridine-2-carboxamide Derivatives
Aziridine-2-carboxamide derivatives, such as Leakadine (aziridine-2-carboxamide), share the aziridine core but differ in functional groups. Key distinctions include:
- Biological Activity : Leakadine exhibits anti-cancer properties, while Lithium L-aziridine-2-carboxylate’s applications remain underexplored but may leverage lithium’s neurochemical effects .
- Synthesis : Leakadine derivatives are synthesized via carboxamide functionalization, whereas Lithium L-aziridine-2-carboxylate is prepared through carboxylation and lithium salt formation .
Table 2: Structural and Functional Comparison
| Compound | Functional Group | Key Application | Synthesis Route |
|---|---|---|---|
| Lithium L-aziridine-2-carboxylate | Carboxylate | Research/Pharmaceutical | Carboxylation, salt formation |
| Leakadine (aziridine-2-carboxamide) | Carboxamide | Anti-cancer therapy | Carboxamide functionalization |
Aziridine 2-Phosphonates
Aziridine 2-phosphonates, such as those synthesized by Babiz (2010), feature a phosphonate group (-PO₃R₂) instead of a carboxylate. Key differences include:
- Reactivity : Phosphonates exhibit stronger chelation with metal ions, making them useful in catalysis. Lithium L-aziridine-2-carboxylate’s carboxylate group offers milder coordination, suitable for lithium-ion battery research .
- Stability : Phosphonates are more hydrolytically stable than carboxylates under acidic conditions .
Methyl-2-arylide Derivatives
Methyl-2-arylide compounds (e.g., IIa–IIl from ) are synthesized via hydrazine-carbodithioate intermediates. Unlike Lithium L-aziridine-2-carboxylate:
- Ring Structure : These compounds lack the strained aziridine ring, reducing reactivity in ring-opening reactions.
Physicochemical and Industrial Context
- Purity : Lithium L-aziridine-2-carboxylate is commercially available at ≥97.0% purity, comparable to industrial-grade lithium compounds like lithium carbonate (≥99%) .
- Trade Flows : While lithium carbonate dominates EU trade (Figure 174 in ), niche aziridine derivatives like Lithium L-aziridine-2-carboxylate remain specialized research chemicals .
Biological Activity
Lithium L-aziridine-2-carboxylate is a derivative of aziridine, characterized by its unique three-membered nitrogen-containing heterocycle and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
- Molecular Formula : C₅H₈LiN₁O₂
- Molecular Weight : Approximately 93.01 g/mol
The aziridine ring's inherent strain contributes to the compound's reactivity, making it a useful building block in organic synthesis and medicinal chemistry.
Lithium L-aziridine-2-carboxylate primarily interacts with cysteine-containing enzymes , particularly protein disulfide isomerases (PDIs). These interactions are crucial for the compound's biological effects, which include:
- Alkylation of Biomolecules : The compound can alkylate specific biomolecules without exhibiting mutagenic properties, a significant advantage over traditional alkylating agents.
- Inhibition of PDIs : It has been shown to inhibit PDIA1 activity at certain concentrations, which is relevant for therapeutic applications against cancer and thrombotic conditions .
Anti-Cancer Potential
Recent studies have indicated that lithium L-aziridine-2-carboxylate exhibits anti-cancer properties. It has been proposed as a potential treatment option due to its ability to selectively target and inhibit enzymes involved in tumor progression. The following table summarizes key findings from various studies:
Case Studies
-
Study on Enzyme Inhibition :
- A study explored the reactivity of aziridine derivatives with cysteine residues in proteins, demonstrating that lithium L-aziridine-2-carboxylate effectively inhibits PDIs at varying concentrations. This inhibition was linked to alterations in protein folding and stability, which are critical in cancer cell survival .
- Anti-Cancer Efficacy :
Synthetic Routes
Lithium L-aziridine-2-carboxylate can be synthesized through various methods, including:
- From N-trityl-L-aziridine-carboxylic acid benzyl ester : The synthesis involves treatment with trifluoroacetic acid followed by saponification with lithium hydroxide.
Research Applications
The compound serves multiple purposes in scientific research:
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Lithium L-aziridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically employs the modified Gabriel-Cromwell reaction, which involves cyclization of β-amino alcohols with phosphorus-based reagents. Key parameters include temperature control (0–5°C for intermediate stabilization) and stoichiometric adjustments of lithium bases to minimize side reactions. Optimization can be achieved by:
- Using anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Introducing catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) to enhance ring-closure efficiency .
- Monitoring reaction progress via TLC or in situ NMR to isolate intermediates before lithium salt formation .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of Lithium L-aziridine-2-carboxylate?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aziridine ring protons (δ 1.8–2.5 ppm) and carboxylate carbons (δ 170–175 ppm) to confirm ring closure and lithium coordination .
- X-ray crystallography : Resolve stereochemistry and lithium-oxygen bonding geometry, critical for verifying enantiopurity .
- FT-IR : Identify carboxylate C=O stretching (1600–1650 cm⁻¹) and N–Li vibrational modes (450–500 cm⁻¹) .
Q. How does the stability of Lithium L-aziridine-2-carboxylate vary under different storage conditions, and what precautions are necessary?
- Methodological Answer :
- Moisture sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves to prevent hydrolysis .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent dimerization .
- Light exposure : Use amber glassware to mitigate UV-induced ring-opening reactions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of Lithium L-aziridine-2-carboxylate derivatives?
- Methodological Answer :
- Data triangulation : Cross-validate bioactivity results (e.g., enzyme inhibition assays) using orthogonal techniques like SPR or ITC .
- Replication studies : Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate confounding variables .
- Meta-analysis : Compare structural analogs (e.g., N-substituted aziridines) to identify substituent-dependent activity trends .
Q. How can computational modeling be integrated into the design of enantioselective synthesis routes for this compound?
- Methodological Answer :
- DFT calculations : Predict transition-state energies for ring-opening reactions to optimize chiral induction .
- Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphates) to guide ligand design .
- Kinetic modeling : Use software like Gaussian or ORCA to identify rate-limiting steps in asymmetric syntheses .
Q. What methodological approaches are used to analyze the stereochemical outcomes of nucleophilic ring-opening reactions involving Lithium L-aziridine-2-carboxylate?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IC) and validate with polarimetry .
- Mosher ester analysis : Derivatize products with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to assign absolute configuration .
- Kinetic resolution studies : Monitor enantiomeric excess (ee) via time-dependent NMR or circular dichroism (CD) .
Q. What experimental frameworks are employed to validate the compound's role as a chiral building block in alkaloid synthesis?
- Methodological Answer :
- Retrosynthetic analysis : Map aziridine ring-opening pathways to target alkaloid skeletons (e.g., pyrrolizidines) .
- X-ray/NOE correlations : Confirm stereochemical retention during multi-step transformations .
- Comparative bioassays : Evaluate synthetic intermediates against natural alkaloids to assess functional equivalence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
